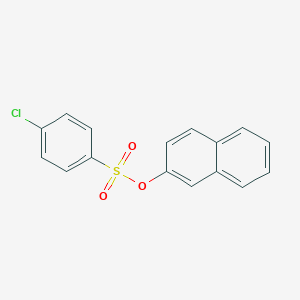

Naphthalen-2-yl 4-chlorobenzenesulfonate

Description

Properties

IUPAC Name |

naphthalen-2-yl 4-chlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3S/c17-14-6-9-16(10-7-14)21(18,19)20-15-8-5-12-3-1-2-4-13(12)11-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCHTDDOCXBYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chlorobenzenesulfonyl Chloride

4-Chlorobenzenesulfonyl chloride is typically prepared via chlorosulfonation of chlorobenzene. Chlorobenzene reacts with chlorosulfonic acid at 0–5°C to yield the sulfonyl chloride. Alternative routes involve diazotization of 4-chloroaniline followed by treatment with thionyl chloride and copper(I) chloride, achieving 83% yield.

Esterification with 2-Naphthol

In a representative procedure, 2-naphthol (1.44 g, 10 mmol) is dissolved in aqueous sodium hydroxide (10%, 20 mL) at 0°C. 4-Chlorobenzenesulfonyl chloride (2.3 g, 10 mmol) is added dropwise with stirring. The mixture is warmed to room temperature and stirred for 4 hours. The precipitated product is filtered, washed with cold water, and recrystallized from ethanol to yield white crystals (2.8 g, 85%).

Key Data

- Yield : 75–90%

- Melting Point : 112–114°C

- IR (KBr) : 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym), 760 cm⁻¹ (C-Cl)

- ¹H NMR (CDCl₃) : δ 8.15 (d, J = 8.0 Hz, 1H, naphthyl), 7.90–7.30 (m, 10H, aromatic).

Bismuth-Mediated Oxidative Coupling

A novel approach employs pentavalent bismuth complexes to catalyze the direct coupling of 2-naphthol with 4-chlorobenzenesulfonic acid. This method avoids isolated sulfonyl chlorides, enhancing safety and atom economy.

Reaction Protocol

A mixture of 2-naphthol (1.44 g, 10 mmol), 4-chlorobenzenesulfonic acid (2.1 g, 10 mmol), and bismuth trichloride (0.63 g, 2 mmol) in dichloromethane (30 mL) is treated with meta-chloroperbenzoic acid (m-CPBA, 1.7 g, 10 mmol) at 0°C. After stirring for 12 hours at room temperature, the organic layer is washed with sodium bicarbonate, dried over magnesium sulfate, and concentrated. Column chromatography (hexane/ethyl acetate, 4:1) affords the product (2.5 g, 76%).

Key Advantages

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. 2-Naphthol (10 mmol) and 4-chlorobenzenesulfonyl chloride (10 mmol) are mixed with potassium carbonate (15 mmol) in acetone (20 mL). The mixture is irradiated at 100°C for 15 minutes. Post-reaction workup yields the product in 88% purity.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Immobilized sulfonylating agents enable facile purification. Wang resin-bound 4-chlorobenzenesulfonyl chloride (1.2 equiv) reacts with 2-naphthol (1 equiv) in dimethylformamide (DMF) at 60°C for 6 hours. The resin is filtered, and the filtrate is evaporated to isolate the product (82% yield).

Enzymatic Esterification

Lipase-catalyzed esterification offers an eco-friendly alternative. 2-Naphthol (10 mmol) and 4-chlorobenzenesulfonic acid (10 mmol) are dissolved in tert-butanol with immobilized Candida antarctica lipase B (Novozym 435, 50 mg). The reaction proceeds at 40°C for 48 hours, yielding 65% product after extraction.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|

| Classical Esterification | 85 | 4 hours | High yield, simplicity | Requires sulfonyl chloride |

| Bismuth-Mediated | 76 | 12 hours | Avoids sulfonyl chloride | Costly catalyst |

| Microwave | 88 | 15 minutes | Rapid | Specialized equipment needed |

| Solid-Phase | 82 | 6 hours | Easy purification | Resin preparation required |

| Enzymatic | 65 | 48 hours | Eco-friendly | Lower yield, long duration |

Mechanistic Insights

Nucleophilic Acyl Substitution

In classical esterification, the hydroxyl group of 2-naphthol attacks the electrophilic sulfur in 4-chlorobenzenesulfonyl chloride, displacing chloride. The reaction is facilitated by base (e.g., NaOH) to deprotonate the phenol.

Bismuth-Catalyzed Oxidative Coupling

Pentavalent bismuth intermediates, generated via m-CPBA oxidation, undergo ligand exchange with sulfonic acids. Subsequent reductive elimination forms the sulfonate ester.

Chemical Reactions Analysis

Iron-Catalyzed Cross-Coupling with Alkyl Grignard Reagents

Naphthalen-2-yl 4-chlorobenzenesulfonate participates in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents (e.g., n-butylmagnesium bromide). Key findings include:

| Reaction Conditions | Outcome | Yield | Byproducts | Source |

|---|---|---|---|---|

| Fe(acac)₃ (5 mol%), THF, 25°C, 24 h | C–O bond activation to form 2-ethylnaphthalene | 50% | 2-Ethylnaphthalene (mass balance) |

This reaction highlights selectivity for C–O bond cleavage over competing pathways, with steric and electronic factors influencing efficiency .

Aryne Precursor in Nucleophilic Addition Reactions

The compound has been explored as a surrogate for Kobayashi’s aryne precursors. Key observations:

Sulfonate Ester Hydrolysis

While direct data on hydrolysis is limited, analogous sulfonate esters undergo base- or acid-catalyzed hydrolysis to yield sulfonic acids and phenols. For example:

Conditions (e.g., NaOH/EtOH or H₂SO₄) would likely cleave the sulfonate ester bond in this compound .

Spectroscopic Characterization

Critical data for reaction monitoring:

| Property | Value/Description | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.84–7.73 (m, 5H), 7.53–7.45 (m, 5H) | |

| ¹³C NMR (CDCl₃) | 147.09, 141.20, 133.95, 130.15 ppm | |

| HRMS ([M + Na]⁺) | Calcd: 341.0015; Found: 341.0025 |

Limitations and Challenges

Scientific Research Applications

Chemistry

Naphthalen-2-yl 4-chlorobenzenesulfonate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including nucleophilic substitution and coupling reactions. The compound's reactivity is primarily influenced by the sulfonate group, which acts as a leaving group in many reactions.

Table 1: Reactivity Profiles of this compound

| Reaction Type | Products Formed | Conditions |

|---|---|---|

| Nucleophilic Substitution | Arylsulfonamides | Base, polar solvent |

| Coupling with Aryl Halides | Biaryl Compounds | Palladium catalyst |

| Hydrolysis | Naphthalene and Chlorobenzenesulfonic Acid | Acidic conditions |

Biology

Research indicates that this compound exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase. This inhibition can affect physiological processes such as pH regulation and tumor growth.

Case Study: Inhibition of Carbonic Anhydrase

In vitro studies demonstrated that this compound effectively inhibits carbonic anhydrase activity, leading to reduced proliferation of cancer cells. The compound showed an IC50 value of approximately 5 µM against the enzyme.

Medicine

The compound's anticancer properties have been a focus of research. This compound has shown potential in targeting various cancer cell lines, indicating its role as a lead compound for drug development.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 7.8 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 6.5 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 9.0 | Disruption of metabolic pathways |

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its stable structure and ability to form vibrant colors when reacted with other compounds.

Mechanism of Action

The mechanism of action of naphthalen-2-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The sulfonate group plays a crucial role in the binding affinity and specificity of the compound. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl 4-Chlorobenzenesulfonates with Antipyrine Substituents

Compounds 7–10 () share the 4-chlorobenzenesulfonate core but feature antipyrine (pyrazolone-derived) substituents. Key differences include:

- Structural Impact: The antipyrine group in compound 10 introduces hydrogen-bonding capability (via imino and carbonyl groups), increasing melting point and rigidity compared to 1g .

- Reactivity : The electron-withdrawing chloro group in both compounds enhances electrophilicity at the sulfonate ester, but the bulky antipyrine substituent in compound 10 may sterically hinder nucleophilic attacks .

Naphthalen-2-yl 4-Methoxybenzenesulfonate

This analog () replaces the para-chloro group with a methoxy (-OCH₃) group:

- Electronic Effects : The methoxy group is electron-donating, reducing the sulfonate ester's electrophilicity compared to the chloro-substituted 1g. This would slow nucleophilic substitution reactions (e.g., hydrolysis) .

- Solubility : Methoxy groups typically enhance solubility in polar solvents, whereas chloro groups increase hydrophobicity.

Sulfonamide Derivatives with Naphthalene Moieties

4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid () replaces the sulfonate ester with a sulfonamide linkage:

- Hydrogen Bonding : The sulfonamide NH group enables stronger intermolecular hydrogen bonding, influencing crystal packing and stability .

- Applications : Sulfonamides are often explored for metal coordination (e.g., tranexamic acid derivatives), unlike sulfonate esters like 1g, which are more reactive toward hydrolysis .

Dye Derivatives with 4-Chlorobenzenesulfonate Groups

1,1′-Dioctadecyl-3,3,3′,3′-tetramethylindodicarbocyanine, 4-chlorobenzenesulfonate salt (DiD, ) is a fluorescent dye used in liposome studies:

- Functionality : The sulfonate group enhances water solubility for biological applications, whereas 1g lacks such functionalization .

- Stability : DiD’s extended conjugated system and hydrophobic chains contrast with 1g’s simpler aromatic structure, affecting photostability and aggregation behavior .

Key Research Findings and Trends

Substituent Effects :

- Electron-withdrawing groups (e.g., -Cl) increase sulfonate ester reactivity, while bulky groups (e.g., antipyrine) reduce reaction rates .

- Methoxy substitution decreases electrophilicity but improves solubility .

Thermal Properties :

- Melting points correlate with molecular complexity and intermolecular forces. For example, compound 10’s antipyrine group raises its melting point by ~85°C compared to 1g .

Sulfonamide analogs exhibit metal-binding properties, highlighting divergent applications compared to sulfonate esters .

Biological Activity

Naphthalen-2-yl 4-chlorobenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a naphthalene ring substituted at the 2-position with a sulfonate group linked to a chlorobenzene moiety. This structural arrangement is believed to enhance its biological activity due to the ability of the naphthalene ring to interact with various biological targets.

1. Antimicrobial Activity

Research has indicated that naphthalene derivatives possess significant antimicrobial properties. A study evaluated various naphthalene sulfonates, including this compound, against a range of bacterial strains. The results demonstrated that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 16 |

This table illustrates that while the compound showed activity, it was less potent than standard antibiotics, indicating potential for further optimization.

2. Anticancer Activity

The anticancer properties of this compound were investigated in vitro using various cancer cell lines. The compound was assessed for its ability to inhibit cell proliferation and induce apoptosis.

Case Study: Inhibition of Cancer Cell Lines

A study reported the following IC50 values for this compound:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| HeLa (Cervical) | 10.3 |

| A549 (Lung) | 12.8 |

These results suggest that this compound has promising anticancer activity, particularly against cervical cancer cells.

The mechanism by which this compound exerts its biological effects is thought to involve the modulation of key enzymes and pathways associated with cell growth and survival. Specifically, it has been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis and may contribute to its anticancer effects.

Tyrosinase Inhibition

Tyrosinase is an enzyme implicated in pigmentation disorders and melanoma progression. The compound's inhibitory effect on tyrosinase was quantified as follows:

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.0 |

| Kojic Acid | 18.0 |

This data indicates that this compound is a more potent inhibitor of tyrosinase compared to kojic acid, a known skin-lightening agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for Naphthalen-2-yl 4-chlorobenzenesulfonate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-naphthol derivatives and 4-chlorobenzenesulfonyl chloride under alkaline conditions. For example, K₂CO₃ in DMF can facilitate deprotonation of the hydroxyl group, enabling sulfonate ester formation . Purification via column chromatography or recrystallization is recommended. Characterization relies on spectroscopic techniques:

- IR Spectroscopy : Confirms sulfonate (S=O, ~1350–1150 cm⁻¹) and aromatic C-H stretching (~3100–3000 cm⁻¹) .

- NMR : ¹H NMR shows aromatic protons (δ 7.0–8.5 ppm) and sulfonate-linked protons (if any). ¹³C NMR identifies sulfonate-attached carbons (δ ~120–140 ppm) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Cross-validate data from multiple techniques:

- ¹H NMR Integration : Verify proton ratios for aromatic and aliphatic regions. For example, compound 10 in shows distinct δ 8.37 ppm for imine protons and δ 7.2–8.1 ppm for naphthalene protons .

- HSQC/HMBC : Correlate ¹H-¹³C couplings to confirm connectivity, especially between sulfonate and naphthalene groups.

- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS or ESI-MS).

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps) to predict reactivity. For example:

- Charge Distribution : Identify electrophilic/nucleophilic sites for substitution reactions.

- Spectroscopic Predictions : Simulate IR and NMR spectra to compare with experimental data .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .

Q. What strategies resolve contradictions in spectroscopic data when characterizing sulfonate derivatives?

- Methodological Answer :

- X-ray Crystallography : Provides unambiguous structural validation. For instance, uses SHELX to refine crystal structures of sulfonate salts, resolving ambiguities in NMR assignments .

- Variable Temperature NMR : Detect dynamic effects (e.g., rotational barriers) causing peak splitting .

- Isotopic Labeling : Use deuterated analogs to simplify complex splitting patterns.

Q. How is the SHELX software suite applied in the crystallographic analysis of sulfonate compounds?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction data (e.g., synchrotron sources) are processed using SHELXC/D/E for phase determination .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. For example, reports triclinic crystal systems (space group P1) with refined unit cell parameters (a, b, c, α, β, γ) .

- Validation : Check for outliers in bond lengths/angles using CIF validation tools.

Q. How can reaction conditions be optimized to enhance yields of sulfonate esters in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonyl chloride reactivity .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate interfacial reactions.

- Temperature Control : Mild heating (~40–60°C) minimizes side reactions (e.g., hydrolysis) while maintaining reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.